molecular formula C14H12N4O2S B12021693 2-nitrobenzaldehyde N-phenylthiosemicarbazone CAS No. 76572-69-5

2-nitrobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12021693
CAS No.: 76572-69-5
M. Wt: 300.34 g/mol
InChI Key: WSAKIIYETTUERT-XNTDXEJSSA-N
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Description

2-nitrobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12N4O2S.

Preparation Methods

The synthesis of 2-nitrobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-nitrobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

2-nitrobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

2-nitrobenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines, which may interfere with biological processes. Additionally, its reduction to 2-aminobenzaldehyde derivatives can lead to further biochemical interactions .

Comparison with Similar Compounds

2-nitrobenzaldehyde N-phenylthiosemicarbazone can be compared with other similar compounds, such as:

This compound’s unique combination of functional groups and reactivity makes it distinct from its analogs, offering specific advantages in certain applications.

Properties

CAS No.

76572-69-5

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

1-[(E)-(2-nitrophenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H12N4O2S/c19-18(20)13-9-5-4-6-11(13)10-15-17-14(21)16-12-7-2-1-3-8-12/h1-10H,(H2,16,17,21)/b15-10+

InChI Key

WSAKIIYETTUERT-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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